molecular formula C20H28N2O4 B1383803 5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid CAS No. 1334414-49-1

5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid

Cat. No.: B1383803
CAS No.: 1334414-49-1
M. Wt: 360.4 g/mol
InChI Key: CQTGUIBSPRQJHV-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolidine-pyridine hybrid featuring a benzyl substituent at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Such structural attributes suggest applications in medicinal chemistry, particularly as a scaffold for protease inhibitors or receptor modulators.

Properties

IUPAC Name

5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(25)22-12-10-20(17(23)24)14-21(11-9-16(20)22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTGUIBSPRQJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCN(C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107878
Record name 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334414-49-1
Record name 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334414-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine-1,3a(7aH)-dicarboxylic acid, hexahydro-5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using

Biological Activity

5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis pathways, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique hexahydropyrrolo structure which contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
CAS Number 185456-24-0

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. The presence of the benzyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Antioxidant Activity

Research has demonstrated that derivatives of similar structures possess notable antioxidant capabilities. For example, compounds with similar functional groups have been evaluated using the DPPH radical scavenging method, showing significant radical scavenging activity .

Cytotoxicity

Cytotoxicity assays conducted on related compounds indicate that modifications in the structure can lead to varying degrees of cell viability inhibition. For instance, studies on imidazo[1,2-a]pyridine derivatives revealed that certain structural configurations could lead to IC50 values below 150 μM in cancer cell lines . This suggests potential for therapeutic applications in oncology.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant activity of various compounds similar to this compound using the DPPH assay. Results indicated that compounds with a free carboxylic moiety showed enhanced reducing properties compared to established antioxidants like ascorbic acid .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of structurally related compounds on HeLa cells. The study found that several analogs exhibited significant cytotoxic effects with IC50 values ranging from 386 to 735 μM . This highlights the potential for further development into anticancer agents.

Comparison with Similar Compounds

The following analysis focuses on structural analogs, synthetic yields, and substituent-driven reactivity differences.

Structural Analogues in Pyrrolo-Pyridine Carboxylic Acid Family

Key analogs include:

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
Compound Substituent(s) Yield Key Features
Target compound 5-Benzyl, Boc group N/A Rigid bicyclic core; Boc enhances stability, benzyl modulates lipophilicity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid None (unsubstituted) 95% High yield; baseline for reactivity comparisons
5-Chloro analog (10b) Chlorine at 5-position 71% Electron-withdrawing Cl enhances electrophilicity; lower yield
5-Methoxy analog (10c) Methoxy at 5-position 80% Electron-donating OMe improves solubility; moderate yield

Key Observations :

  • Reactivity : The Boc group in the target compound likely enhances stability under acidic conditions compared to unprotected analogs, aligning with trends in carbamate-protected heterocycles .
Functional Group Comparisons
  • Boc vs. Methoxycarbonyl : The Boc group (tert-butyl-based) in the target compound offers superior steric protection compared to methoxycarbonyl groups in tricyclic adducts (e.g., compound 2 from ), which are more prone to hydrolysis .
  • Benzyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrrolo[3,2-c]pyridine-3a-carboxylic acid

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